molecular formula C14H14N2O3 B11858030 Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate

Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate

Cat. No.: B11858030
M. Wt: 258.27 g/mol
InChI Key: SJIQYONLPHVICI-UHFFFAOYSA-N
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Description

Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is characterized by the presence of a benzoate ester linked to a pyridine ring through an aminomethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 5-(aminomethyl)pyridine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 4-[5-(aminomethyl)pyridin-2-yl]oxybenzoate

InChI

InChI=1S/C14H14N2O3/c1-18-14(17)11-3-5-12(6-4-11)19-13-7-2-10(8-15)9-16-13/h2-7,9H,8,15H2,1H3

InChI Key

SJIQYONLPHVICI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)CN

Origin of Product

United States

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